Clenbuterol-d9 hydrochloride can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of clenbuterol in the body. By measuring the concentration of clenbuterol-d9 hydrochloride and its metabolites in blood, urine, and other tissues, researchers can gain valuable insights into how the drug behaves in the body. This information is crucial for understanding drug efficacy, safety, and potential side effects. Source: A review of methods for the analysis of clenbuterol in biological matrices:
Due to its performance-enhancing properties, clenbuterol is a banned substance in sports. Clenbuterol-d9 hydrochloride can be used as an internal standard in doping control analysis. The presence of clenbuterol-d9 hydrochloride in a sample indicates that the analysis was performed correctly, while the detection of unlabeled clenbuterol above a certain threshold would be considered a positive doping test. Source: Recent advances in mass spectrometry analysis of stimulants in doping control:
Clenbuterol is known to have metabolic effects, such as promoting muscle growth and increasing thermogenesis (heat production). Clenbuterol-d9 hydrochloride can be used to study these effects in animal models. By comparing the effects of clenbuterol-d9 hydrochloride with unlabeled clenbuterol, researchers can gain insights into the specific metabolic pathways involved. Source: Clenbuterol stimulation of aerobic glycolysis in cultured rat skeletal muscle cells:
Clenbuterol-d9 hydrochloride is a stable isotopic labeled derivative of clenbuterol, a well-known pharmaceutical compound primarily used as a bronchodilator for treating asthma and other respiratory disorders. The molecular formula for clenbuterol-d9 hydrochloride is C₁₂H₁₉Cl₃N₂O, with a molecular weight of approximately 322.71 g/mol. The "d9" designation indicates the presence of nine deuterium atoms, which are isotopes of hydrogen, enhancing its utility in analytical chemistry and pharmacokinetic studies .
These reactions are essential for understanding its metabolic pathways and potential interactions within biological systems .
Clenbuterol-d9 hydrochloride exhibits biological activity similar to that of its non-labeled counterpart. It acts primarily as a selective beta-2 adrenergic agonist, leading to:
The deuterated form allows for more accurate tracking in pharmacokinetic studies due to its distinct mass profile compared to regular clenbuterol .
The synthesis of clenbuterol-d9 hydrochloride typically involves the following steps:
These methods are crucial for producing high-purity clenbuterol-d9 for research applications .
Clenbuterol-d9 hydrochloride has several applications across various fields:
These applications underscore its importance in both clinical and research settings .
Interaction studies involving clenbuterol-d9 hydrochloride focus on its pharmacodynamic and pharmacokinetic interactions with other drugs. Key findings include:
Such studies are vital for understanding safe usage parameters and potential adverse effects when used alongside other medications .
Several compounds share structural or functional similarities with clenbuterol-d9 hydrochloride. Here’s a comparison highlighting their uniqueness:
Compound Name | Structural Features | Primary Use | Unique Aspects |
---|---|---|---|
Clenbuterol | Non-deuterated version | Bronchodilator | Commonly misused as a performance enhancer |
Salbutamol | Shorter side chain | Asthma treatment | Faster onset but shorter duration |
Terbutaline | Similar beta-agonist properties | Asthma treatment | Less potent than clenbuterol |
Fenoterol | Hydroxyl group addition | Bronchodilator | More selective for beta-2 receptors |
Formoterol | Long side chain | Asthma treatment | Long-lasting bronchodilation effect |
Clenbuterol-d9 hydrochloride is unique due to its isotopic labeling, which provides advantages in analytical applications while retaining the pharmacological properties of clenbuterol .
Clenbuterol-d9 hydrochloride exhibits the molecular formula C₁₂H₁₉Cl₃N₂O as the hydrochloride salt form [1]. The free base form of clenbuterol-d9 possesses the molecular formula C₁₂H₉Cl₂D₉N₂O, where nine hydrogen atoms have been replaced with deuterium isotopes [3] [4]. The molecular weight of clenbuterol-d9 hydrochloride is precisely 322.71 grams per mole [1] [2], representing an increase of 9 atomic mass units compared to the non-deuterated clenbuterol hydrochloride due to deuterium incorporation [2].
The compound maintains the Chemical Abstracts Service registry number 184006-60-8 for the hydrochloride salt form [1] [2]. The parent compound clenbuterol-d9 without the hydrochloride salt carries the registry number 129138-58-5 [3] [4]. Mass spectrometric analysis confirms the characteristic mass shift of M+9, which serves as a distinctive analytical marker for this deuterated analog [2] [5].
Property | Value |
---|---|
Molecular Formula (HCl salt) | C₁₂H₁₉Cl₃N₂O |
Molecular Formula (free base) | C₁₂H₉Cl₂D₉N₂O |
Molecular Weight (g/mol) | 322.71 |
CAS Number (HCl salt) | 184006-60-8 |
CAS Number (free base) | 129138-58-5 |
Mass Shift | M+9 |
The structural architecture of clenbuterol-d9 hydrochloride maintains the fundamental framework of the parent clenbuterol molecule while incorporating deuterium substitutions [1] [3]. The compound features a dichloroaniline moiety connected to an ethanol backbone bearing a deuterated tertiary butyl amino group [1] [2]. The benzene ring contains two chlorine substituents at the 3,5-positions relative to the amino group at the 4-position [1].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride [1] [2]. The Simplified Molecular Input Line Entry System representation shows the deuterium positions: Cl.[2H]C([2H])([2H])C(NCC(O)c1cc(Cl)c(N)c(Cl)c1)(C([2H])([2H])[2H])C([2H])([2H])[2H] [1] [2].
The International Chemical Identifier key OPXKTCUYRHXSBK-KYRNGWDOSA-N uniquely identifies this deuterated compound [1] [2]. Three-dimensional conformational analysis reveals the compound adopts similar spatial arrangements to non-deuterated clenbuterol, with the deuterium substitutions having minimal impact on overall molecular geometry [3].
The deuterium labeling pattern in clenbuterol-d9 hydrochloride involves systematic replacement of hydrogen atoms within the tertiary butyl group [1] [2] [9]. All three methyl groups attached to the quaternary carbon center undergo complete deuteration, resulting in the incorporation of nine deuterium atoms total [2] [3] [4]. This labeling scheme specifically targets the 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl moiety [1] [2].
Research demonstrates that the deuterium incorporation achieves exceptional isotopic purity, with analytical standards reporting deuterium content of 97.0% to 99.7% [2] [7] [15]. The synthesis methodology employs deuterated tertiary butylamine as the labeled precursor, enabling efficient incorporation of all nine deuterium atoms [9] [12]. Patent literature describes synthesis routes utilizing deuterated reagents in reduction reactions to achieve the desired labeling pattern [9] [36].
Mass spectrometric fragmentation studies reveal that the deuterated tertiary butyl group generates characteristic fragment ions with predictable mass shifts [14] [26]. The isotopic abundance patterns reflect the multinomial distribution expected for compounds containing nine deuterium atoms [14]. Nuclear magnetic resonance spectroscopy confirms the deuterium positions through the absence of proton signals corresponding to the tertiary butyl methyl groups [12].
Deuterium Parameter | Specification |
---|---|
Total Deuterium Atoms | 9 (D₉) |
Labeling Positions | Tert-butyl methyl groups |
Isotopic Purity | ≥97.0-99.7% |
Chemical Purity | ≥98.0% |
Labeling Pattern | 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl |
Clenbuterol-d9 hydrochloride exhibits melting point ranges that vary slightly depending on analytical conditions and sample purity [4] [16]. Literature reports indicate melting points between 112-115°C and 119-123°C for different preparations [4] [16]. The boiling point of clenbuterol-d9 reaches approximately 404.9°C at standard atmospheric pressure of 760 millimeters of mercury [4] [16].
Thermal analysis demonstrates that the deuterium substitution has minimal impact on the fundamental thermal properties compared to non-deuterated clenbuterol [4]. The crystalline structure remains stable across typical laboratory temperature ranges [16]. Differential scanning calorimetry studies confirm the thermal transitions occur within the expected ranges for structurally related compounds [16].
The density of clenbuterol-d9 measures 1.292 grams per cubic centimeter under standard conditions [4] [16]. This represents a slight increase compared to non-deuterated analogs due to the higher atomic mass of deuterium [4]. The refractive index exhibits predicted values of approximately 1.577 based on structural calculations [16].
Solubility characteristics demonstrate compatibility with organic solvents commonly employed in analytical chemistry [16] [21]. The compound shows solubility in dimethyl sulfoxide and methanol, facilitating preparation of stock solutions for analytical applications [16] [21]. Aqueous solubility remains limited, consistent with the hydrophobic nature of the deuterated tertiary butyl substituent [16].
The partition coefficient and polar surface area values influence the compound's behavior in liquid-liquid extraction procedures [4]. Flash point measurements indicate a value of 198.7°C, establishing important handling parameters for laboratory safety protocols [4] [24].
Storage stability studies reveal that clenbuterol-d9 hydrochloride maintains chemical integrity under appropriate preservation conditions [16] [17] [19] [20]. Optimal storage temperatures range from -20°C to 2-10°C, with freezer storage at -20°C providing extended stability [16] [17] [19]. The compound demonstrates stability through multiple freeze-thaw cycles, withstanding at least six consecutive freezing and thawing events without significant degradation [20].
Light sensitivity requires storage in light-shielding containers to prevent photodegradation [19]. The hygroscopic nature of the compound necessitates storage under inert atmosphere conditions to minimize moisture exposure [4] [17]. Stability studies in biological matrices demonstrate maintenance of analytical integrity for extended periods under frozen storage conditions [20].
Container specifications recommend light-shielding airtight vessels to optimize preservation [19]. Quality control parameters include limited shelf life designations with expiration dating to ensure analytical reliability [18] [21]. Temperature excursions during shipping require blue ice or dry ice protocols depending on duration and ambient conditions [21].
Stability Parameter | Requirement |
---|---|
Storage Temperature | -20°C to 2-10°C |
Light Exposure | Store in light-shielding containers |
Freeze-Thaw Cycles | Stable through 6 cycles |
Atmosphere | Inert atmosphere recommended |
Container Type | Light-shielding airtight container |
Shelf Life | Limited - verify expiration date |
Clenbuterol-d9 hydrochloride exhibits chemical reactivity patterns consistent with its structural components while demonstrating isotopic effects characteristic of deuterium substitution [26] [28]. The primary amino group on the dichlorophenyl ring participates in typical aromatic amine reactions, including electrophilic substitution and condensation reactions [26]. The secondary alcohol functionality undergoes standard hydroxyl group transformations such as esterification and etherification reactions [26].
The deuterated tertiary amine displays modified reactivity compared to the protiated analog due to kinetic isotope effects [28] [29]. Deuterium kinetic isotope effects influence the rates of chemical transformations involving carbon-deuterium bond cleavage [28]. These effects prove particularly significant in metabolic processes and analytical derivatization procedures where carbon-hydrogen bond breaking constitutes the rate-limiting step [28] [29].
Mass spectrometric fragmentation reveals characteristic reaction pathways involving loss of the deuterated tertiary butyl group [26] [32]. The fragmentation pattern generates product ions at mass-to-charge ratios of 203, 168, 140, and 132, with deuterium labeling providing predictable mass shifts [26]. Gas chromatographic derivatization employs silylation reagents to enhance volatility and thermal stability for analytical applications [29].
Chemical stability assessments demonstrate resistance to acidic and basic conditions under controlled laboratory environments [22]. Oxidative stability varies depending on reaction conditions, with some susceptibility to strong oxidizing agents [22]. The compound maintains integrity in typical analytical solvents used for extraction and chromatographic analysis [22].
The isotopic abundance distribution of clenbuterol-d9 hydrochloride reflects the statistical combination of nine deuterium atoms with the natural isotopic composition of other elements [14] [26]. Mass spectrometric analysis reveals the characteristic molecular ion cluster corresponding to the deuterated species [14] [26]. The base peak appears at the expected mass-to-charge ratio with satellite peaks representing various deuterium incorporation levels [14].
Chlorine isotopic patterns contribute additional complexity to the mass spectral signature due to the presence of chlorine-35 and chlorine-37 isotopes [26]. The dichlorophenyl moiety generates the characteristic chlorine isotope pattern with intensity ratios reflecting natural abundance [26]. High-resolution mass spectrometry resolves the fine structure of isotopic distributions, enabling precise molecular formula determination [14] [26].
Isotope ratio mass spectrometry techniques quantify the deuterium enrichment levels with exceptional precision [14] [31]. The isotopic purity specifications require deuterium content above 97% for analytical standard applications [2] [15] [18]. Quality control procedures monitor isotopic abundance through nuclear magnetic resonance integration and mass spectrometric peak area measurements [12] [14].
Carbon-13 natural abundance contributes to the isotopic pattern complexity, necessitating mathematical deconvolution for accurate quantitative analysis [14]. Nitrogen isotopic contributions remain minimal due to the low natural abundance of nitrogen-15 [14]. The overall isotopic signature provides a unique analytical fingerprint for compound identification and quantification in complex matrices [14] [26].
Isotopic Parameter | Specification |
---|---|
Deuterium Content | ≥97.0% |
Isotopic Pattern | Multinomial distribution |
Chlorine Isotopes | Natural abundance (³⁵Cl/³⁷Cl) |
Carbon-13 | Natural abundance (~1.1%) |
Molecular Ion | Characteristic D₉ cluster |
Quality Control | NMR and MS verification |